molecular formula C7H11ClN2O B1458305 [2-(Methylamino)pyridin-4-yl]methanol hydrochloride CAS No. 1803593-36-3

[2-(Methylamino)pyridin-4-yl]methanol hydrochloride

Cat. No.: B1458305
CAS No.: 1803593-36-3
M. Wt: 174.63 g/mol
InChI Key: BBIQXMVJXZQQCC-UHFFFAOYSA-N
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Description

[2-(Methylamino)pyridin-4-yl]methanol hydrochloride: is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Properties

IUPAC Name

[2-(methylamino)pyridin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-7-4-6(5-10)2-3-9-7;/h2-4,10H,5H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQXMVJXZQQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)pyridin-4-yl]methanol hydrochloride typically involves the methylation of pyridine derivatives. One common method is the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature . This method is efficient and produces high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Methylamino)pyridin-4-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: What sets [2-(Methylamino)pyridin-4-yl]methanol hydrochloride apart is its specific substitution pattern, which imparts unique reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

[2-(Methylamino)pyridin-4-yl]methanol hydrochloride, a compound with the chemical formula C7_7H10_{10}N2_2O·HCl, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 158.62 g/mol
  • CAS Number : 22625034
  • Chemical Structure : The compound features a pyridine ring substituted with a methylamino group and a hydroxymethyl group.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : The compound's structure allows it to potentially modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : In xenograft mouse models, the compound exhibited significant anti-tumor effects, suggesting its potential as an anticancer agent .
  • Metabolic Stability : The compound shows metabolic stability in liver microsomes, which is crucial for its therapeutic efficacy and bioavailability .
Biological Activity Effect Observed Reference
AntitumorSignificant reduction in tumor size in mouse models
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationPossible modulation of cellular signaling pathways

Case Studies

  • Xenograft Mouse Models : In a study involving xenograft models, this compound was administered to assess its anti-tumor properties. Results indicated a marked decrease in tumor growth compared to control groups, highlighting its potential as an anticancer therapeutic agent .
  • In Vitro Studies : Additional in vitro studies evaluated the compound's effect on various cancer cell lines. The results demonstrated that the compound induces apoptosis in cancer cells through specific signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Methylamino)pyridin-4-yl]methanol hydrochloride
Reactant of Route 2
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[2-(Methylamino)pyridin-4-yl]methanol hydrochloride

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